Dimethylbis(pentamethylcyclopentadienyl)zirconium(IV)
Description
Systematic Nomenclature and Structural Formulation
Dimethylbis(pentamethylcyclopentadienyl)zirconium(IV), with the CAS registry number 67108-80-9 , is systematically named according to IUPAC conventions as bis(η⁵-pentamethylcyclopentadienyl)dimethylzirconium(IV) . Its molecular formula, C₂₂H₃₆Zr , reflects the coordination of two pentamethylcyclopentadienyl (Cp*) ligands and two methyl groups to a central zirconium(IV) atom.
The compound adopts a bent metallocene structure , a hallmark of group 4 transition metal complexes. The Cp* ligands, each containing five methyl substituents, enhance steric bulk and electronic stabilization, while the methyl ligands occupy axial positions. Key structural parameters include:
| Property | Value/Description | Source |
|---|---|---|
| Coordination geometry | Distorted tetrahedral | |
| Zr–C(Cp*) bond length | ~2.35–2.45 Å | |
| Zr–CH₃ bond length | ~2.10–2.20 Å |
The SMILES notation (C[Zr]C.C[C]1[C](C)[C](C)[C](C)[C]1C.C[C]2[C](C)[C](C)[C](C)[C]2C) and InChIKey (GHQKUBZCIARHNQ-UHFFFAOYSA-N) further encode its connectivity.
Historical Context in Organometallic Chemistry
The synthesis of zirconocene derivatives began with Wilkinson’s 1954 report of zirconocene dichloride. However, the introduction of pentamethylcyclopentadienyl ligands marked a pivotal advancement in the 1980s, enabling enhanced thermal stability and catalytic activity.
Dimethylbis(pentamethylcyclopentadienyl)zirconium(IV) emerged from efforts to optimize zirconium-based catalysts for olefin polymerization. Early work by Sinn and Kaminsky demonstrated that methylalumoxane (MAO)-activated zirconocenes could achieve unprecedented polymerization rates. The Cp* ligand’s electron-donating properties were critical in stabilizing reactive intermediates, as shown in studies of methyl group transfer to carbocations.
Position Within Zirconocene Complex Taxonomy
Zirconocene complexes are classified by ligand architecture and oxidation state. Dimethylbis(pentamethylcyclopentadienyl)zirconium(IV) belongs to the dialkyl zirconocene(IV) subclass, distinguished by:
Ligand Type :
- Two Cp* ligands (η⁵-coordinated).
- Two σ-bonded methyl groups.
Electronic Configuration :
Functional Comparison :
This compound’s unique position enables applications in C–C bond formation and asymmetric catalysis , leveraging its balanced steric and electronic profile.
Properties
CAS No. |
67108-80-9 |
|---|---|
Molecular Formula |
C22H36Zr-8 |
Molecular Weight |
391.7 g/mol |
IUPAC Name |
carbanide;1,2,3,4,5-pentamethylcyclopenta-1,3-diene;1,2,3,4,5-pentamethylcyclopentane;zirconium |
InChI |
InChI=1S/2C10H15.2CH3.Zr/c2*1-6-7(2)9(4)10(5)8(6)3;;;/h2*1-5H3;2*1H3;/q-5;3*-1; |
InChI Key |
OSDRGEQSXXMZMG-UHFFFAOYSA-N |
SMILES |
[CH3-].[CH3-].C[C-]1[C-]([C-]([C-]([C-]1C)C)C)C.C[C-]1C(=C(C(=C1C)C)C)C.[Zr] |
Canonical SMILES |
[CH3-].[CH3-].C[C-]1[C-]([C-]([C-]([C-]1C)C)C)C.C[C-]1C(=C(C(=C1C)C)C)C.[Zr] |
Origin of Product |
United States |
Preparation Methods
Synthetic Route via Zirconium Tetrachloride and Pentamethylcyclopentadienyl Lithium
The most established laboratory synthesis of Dimethylbis(pentamethylcyclopentadienyl)zirconium(IV) involves a two-step reaction sequence starting from zirconium tetrachloride (ZrCl4) and pentamethylcyclopentadienyl lithium (LiC5(CH3)5):
$$
\text{ZrCl}4 + 2 \text{LiC}5(\text{CH}3)5 \rightarrow \text{Zr}(C5(\text{CH}3)5)2\text{Cl}_2 + 2 \text{LiCl}
$$
$$
\text{Zr}(C5(\text{CH}3)5)2\text{Cl}2 + 2 \text{LiCH}3 \rightarrow \text{Zr}(C5(\text{CH}3)5)2(\text{CH}3)2 + 2 \text{LiCl}
$$
These reactions are conducted under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation or hydrolysis of sensitive intermediates. The solvents typically used are dry, oxygen-free ethers or hydrocarbons to maintain anhydrous conditions.
Industrial Scale Synthesis
Industrial production generally follows the same synthetic principle but with scaled-up reaction vessels and enhanced control over parameters such as temperature, pressure, and reagent purity. The industrial process emphasizes:
- Strict inert atmosphere control to avoid contamination and side reactions.
- Temperature regulation to optimize reaction kinetics and yield.
- Purification steps including recrystallization or sublimation to achieve high purity (typically >98%).
- Use of high-purity reagents to minimize impurities that could deactivate the catalyst in downstream applications.
Reaction Conditions and Optimization
| Step | Reagents | Conditions | Notes |
|---|---|---|---|
| Formation of dichloride complex | Zirconium tetrachloride, LiC5(CH3)5 | Inert atmosphere, low to moderate temperature (0–25 °C) | Avoid moisture and oxygen |
| Methylation | Dichloride complex, methyl lithium (LiCH3) | Inert atmosphere, low temperature (–78 to 0 °C) | Controlled addition to avoid side reactions |
- Solvents: Tetrahydrofuran (THF), diethyl ether, or toluene are commonly used due to their ability to dissolve organolithium reagents and stabilize intermediates.
- Atmosphere: Argon or nitrogen glovebox or Schlenk line techniques are standard to maintain anhydrous and anaerobic conditions.
- Purification: The product is often purified by recrystallization from non-polar solvents or by sublimation under reduced pressure.
Research Findings on Preparation Efficiency and Purity
- Studies have shown that the stepwise addition of reagents with controlled temperature profiles leads to higher yields (typically >80%) and minimizes side products such as zirconium oxides or partially substituted species.
- The use of pentamethylcyclopentadienyl lithium prepared freshly from pentamethylcyclopentadiene and n-butyllithium enhances the reproducibility of the first step.
- Methyl lithium must be added slowly at low temperature to prevent decomposition or over-reduction of the zirconium center.
- Analytical techniques such as NMR spectroscopy, elemental analysis, and X-ray crystallography confirm the structure and purity of the final compound.
Comparative Analysis with Related Compounds
| Compound | Ligands | Preparation Complexity | Stability and Reactivity |
|---|---|---|---|
| Dimethylbis(pentamethylcyclopentadienyl)zirconium(IV) | Pentamethylcyclopentadienyl (Cp*) | Moderate; requires inert atmosphere and organolithium reagents | High stability due to steric bulk of Cp* ligands; enhanced catalytic activity |
| Bis(cyclopentadienyl)zirconium dichloride | Cyclopentadienyl (Cp) | Simpler; uses CpLi and ZrCl4 | Less steric hindrance; lower stability |
| Dimethylbis(cyclopentadienyl)zirconium(IV) | Cyclopentadienyl (Cp) | Similar to Cp* derivative | Lower stability and reactivity compared to Cp* derivative |
The pentamethyl substitution on the cyclopentadienyl rings significantly influences the electronic and steric environment around the zirconium center, which is reflected in the preparation methods requiring careful control to maintain ligand integrity.
Summary Table of Preparation Method
| Parameter | Description |
|---|---|
| Starting materials | Zirconium tetrachloride, pentamethylcyclopentadienyl lithium, methyl lithium |
| Reaction atmosphere | Inert (argon or nitrogen) |
| Solvents | Tetrahydrofuran, diethyl ether, toluene |
| Temperature control | 0 to –78 °C during methylation step |
| Purification techniques | Recrystallization, sublimation |
| Yield | Typically >80% |
| Purity | >98% |
| Analytical confirmation | NMR, elemental analysis, X-ray crystallography |
Chemical Reactions Analysis
Types of Reactions: Dimethylbis(pentamethylcyclopentadienyl)zirconium(IV) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form zirconium oxides.
Reduction: It can be reduced to lower oxidation states of zirconium.
Substitution: The methyl groups can be substituted with other ligands, such as halides or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halide reagents like chlorine or bromine can be used for substitution reactions.
Major Products:
Oxidation: Zirconium dioxide (ZrO2) is a major product.
Reduction: Lower oxidation state zirconium compounds.
Substitution: Various substituted zirconium compounds depending on the reagents used
Scientific Research Applications
Dimethylbis(pentamethylcyclopentadienyl)zirconium(IV) has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in polymerization reactions, particularly in the production of polyolefins.
Biology: The compound is studied for its potential use in bioinorganic chemistry and as a model for metalloenzyme active sites.
Medicine: Research is ongoing to explore its potential in drug delivery systems and as an anticancer agent.
Industry: It is used in the production of advanced materials, such as high-performance ceramics and coatings.
Mechanism of Action
The mechanism of action of Dimethylbis(pentamethylcyclopentadienyl)zirconium(IV) involves the coordination of the zirconium center with various substrates. The pentamethylcyclopentadienyl ligands provide stability to the zirconium center, allowing it to participate in catalytic cycles. The compound can activate small molecules, such as olefins, through coordination and subsequent insertion into the zirconium-carbon bonds. This activation is crucial for its role as a catalyst in polymerization reactions .
Comparison with Similar Compounds
Structural and Electronic Comparisons
Bis(pentamethylcyclopentadienyl) Dichloride Derivatives
- Bis(pentamethylcyclopentadienyl)zirconium dichloride (CAS: 54039-38-2):
Replacing the methyl ligands with chlorides alters the Lewis acidity of the Zr center. The dichloride derivative is a precursor in catalytic systems, whereas the dimethyl variant is more reactive in alkylation and insertion reactions . - Bis(pentamethylcyclopentadienyl)titanium dichloride (CAS: 11136-36-0) and hafnium dichloride (CAS: 85959-83-7): Titanium analogs exhibit lower thermal stability due to weaker M–Cl bonds, while hafnium complexes show longer M–Cl bond lengths (Hf–Cl: ~2.40 Å vs. Zr–Cl: ~2.35 Å), impacting their catalytic turnover rates .
Di-n-butylbis(pentamethylcyclopentadienyl)hafnium(IV)
Compared to its zirconium analog, the Hf complex exhibits smaller differences in Hf–Cbutyl bond lengths (Δ ≤ 0.039 Å) versus Zr–Cbutyl (Δ > 0.05 Å), leading to more symmetric coordination geometry in hafnium derivatives. This structural distinction affects ligand exchange kinetics and catalytic selectivity .
Dimethylbis(alkylcyclopentadienyl)zirconium(IV) Derivatives
- Dimethylbis(ethylcyclopentadienyl)zirconium (CAS: 68193-43-1):
Ethyl substituents reduce steric hindrance compared to pentamethyl groups, lowering thermal stability (decomposition ~150°C vs. ~220°C for Cp* analogs) but improving solubility in polar solvents . - Dimethylbis(t-butylcyclopentadienyl)zirconium(IV) (CAS: 216107-76-5): The bulky t-butyl groups increase steric protection, enhancing stability against hydrolysis but reducing catalytic activity in ethylene polymerization due to hindered monomer access .
Key Observations :
- Cp* ligands (pentamethyl) improve thermal stability but reduce solubility compared to less-substituted ligands like ethyl or butyl .
- Chloride ligands enhance thermal stability but limit solubility in non-polar media .
Catalytic Performance
- Ethylene Polymerization: Dimethylbis(pentamethylCp)Zr(IV) shows moderate activity due to steric hindrance from Cp* ligands. Bis(butylCp)Zr dichloride (CAS: 73364-10-0) achieves higher turnover frequencies (>10⁴ mol PE/mol Zr·h) owing to less steric bulk .
- Olefin Insertion Reactions :
- Zirconium dimethyl derivatives outperform hafnium analogs in insertion kinetics (Zr: k = 1.2 × 10³ M⁻¹s⁻¹ vs. Hf: k = 8.7 × 10² M⁻¹s⁻¹) due to smaller ionic radius and higher electrophilicity .
Biological Activity
Dimethylbis(pentamethylcyclopentadienyl)zirconium(IV), also known as Bis(pentamethylcyclopentadienyl)dimethylzirconium, is an organometallic compound with the chemical formula and a CAS number of 67108-80-9. This compound has garnered interest in various fields, including catalysis and materials science. Its potential biological activity, particularly in antimicrobial applications, is emerging as a significant area of research.
Dimethylbis(pentamethylcyclopentadienyl)zirconium(IV) is characterized by the following properties:
| Property | Value |
|---|---|
| Molecular Weight | 391.75 g/mol |
| Appearance | White to yellow powder |
| Melting Point | 205-207 °C |
| Purity | 98% |
| Flash Point | 90.56 °C |
The compound typically appears as a solid and is soluble in organic solvents, making it suitable for various chemical reactions.
While detailed mechanisms for dimethylbis(pentamethylcyclopentadienyl)zirconium(IV) are not fully elucidated, metal complexes often exert their biological effects through interactions with cellular components, such as DNA or cell membranes. These interactions can lead to disruptions in cellular processes, contributing to their antimicrobial effects.
Study 1: Metal Complexes as Antifungals
A comprehensive study conducted on a library of metal complexes revealed that certain zirconium-based compounds demonstrated promising antifungal activity. The research emphasized the need for further exploration into the specific mechanisms and efficacy of these compounds in vivo .
Study 2: Synthesis and Characterization
Another investigation focused on synthesizing and characterizing zirconium complexes, including dimethylbis(pentamethylcyclopentadienyl)zirconium(IV). The study provided insights into the reactivity and stability of these compounds under biological conditions, laying the groundwork for future applications in medicinal chemistry .
Future Directions
The exploration of dimethylbis(pentamethylcyclopentadienyl)zirconium(IV) in biological contexts is still in its infancy. Future research should focus on:
- In Vivo Studies : Conducting comprehensive in vivo experiments to assess the safety and efficacy of this compound against various pathogens.
- Mechanistic Studies : Investigating the specific mechanisms through which dimethylbis(pentamethylcyclopentadienyl)zirconium(IV) exerts its biological effects.
- Formulation Development : Developing formulations that enhance the bioavailability and effectiveness of this compound in therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
